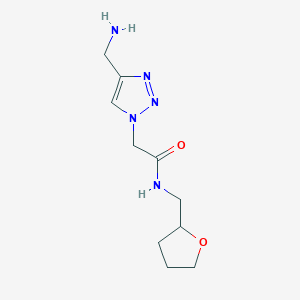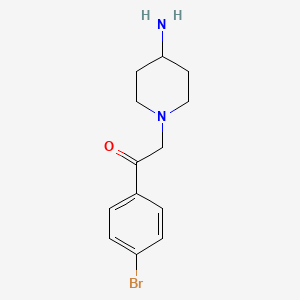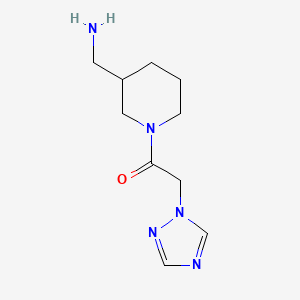![molecular formula C11H22Cl2N2O B1464987 2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride CAS No. 1172016-21-5](/img/structure/B1464987.png)
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride
Descripción general
Descripción
“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is a chemical compound with the molecular formula C11H21ClN2O•HCl . It has a molecular weight of 269.21 . This compound is typically in a solid state and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is defined by its molecular formula, C11H21ClN2O•HCl . For a more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are typically used .Physical And Chemical Properties Analysis
“2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride” is a solid at room temperature . It has a molecular weight of 269.21 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used as a biochemical tool to isolate and analyze protein complexes, understand protein-protein interactions, and identify post-translational modifications. The compound’s properties may aid in stabilizing sensitive proteins during the extraction and analysis process .
Medicinal Chemistry
In medicinal chemistry, this chemical serves as a building block for the synthesis of potential therapeutic agents. Its structure can be incorporated into larger molecules that may interact with biological targets, such as enzymes or receptors, to modulate their activity for treating diseases .
Agriculture
The applications in agriculture are centered around its potential use as an intermediate in the synthesis of agrochemicals. These could include pesticides or herbicides, where the compound’s chemical reactivity is harnessed to create products that protect crops from pests and diseases .
Environmental Science
Environmental scientists might explore the use of this compound in the remediation of contaminated sites. Its reactivity could be beneficial in breaking down pollutants or in the synthesis of compounds that can capture and neutralize harmful substances in the environment .
Material Science
In material science, the compound could be investigated for its potential in creating new polymers or coatings. Its molecular structure might lend itself to the formation of materials with specific desired properties, such as increased durability or chemical resistance .
Biochemistry
Biochemists may employ this compound in studying enzyme kinetics and mechanisms. It could act as an inhibitor or activator in enzymatic reactions, helping to elucidate the biochemical pathways and the role of various enzymes within them .
Pharmacology
Pharmacological research might leverage this compound in drug discovery and development. Its chemical framework could be used to synthesize new drug candidates with the potential to become effective treatments for various health conditions .
Analytical Chemistry
Lastly, in analytical chemistry, this compound could be used as a standard or reagent in chromatography, mass spectrometry, or other analytical techniques. It might help in the quantification or identification of substances within complex mixtures .
Propiedades
IUPAC Name |
2-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21ClN2O.ClH/c1-14(2)11(6-4-3-5-7-11)9-13-10(15)8-12;/h3-9H2,1-2H3,(H,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVYQJVNQFQOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine](/img/structure/B1464904.png)

![[1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464908.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464911.png)
![[1-(4-Chlorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464914.png)
![[1-(2-Fluorobenzoyl)piperidin-3-yl]methanamine](/img/structure/B1464916.png)


![[1-(2-bromo-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464920.png)
![[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464921.png)



